3-(benzylsulfonyl)-N-(2-methyl-5-nitrophenyl)propanamide
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Overview
Description
3-(benzylsulfonyl)-N-(2-methyl-5-nitrophenyl)propanamide is an organic compound that features a benzylsulfonyl group attached to a propanamide backbone, with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(2-methyl-5-nitrophenyl)propanamide typically involves multiple steps:
Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl alcohol with thionyl chloride in the presence of a base.
Nitration of 2-Methylphenylamine: 2-Methylphenylamine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-5-nitrophenylamine.
Amidation Reaction: The final step involves the reaction of benzylsulfonyl chloride with 2-methyl-5-nitrophenylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzylsulfonyl derivatives.
Scientific Research Applications
3-(benzylsulfonyl)-N-(2-methyl-5-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(2-methyl-5-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl group can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfonyl)-N-(2-methylphenyl)propanamide: Lacks the nitro group, which may affect its reactivity and binding properties.
3-(benzylsulfonyl)-N-(2-nitrophenyl)propanamide: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
3-(benzylsulfonyl)-N-(2-methyl-5-nitrophenyl)propanamide is unique due to the presence of both the nitro and methyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-benzylsulfonyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-13-7-8-15(19(21)22)11-16(13)18-17(20)9-10-25(23,24)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYNLNOEUKMLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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